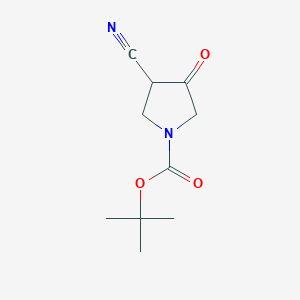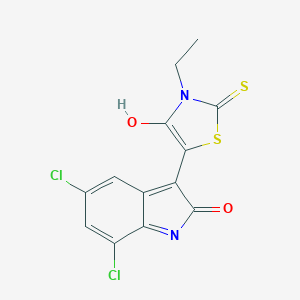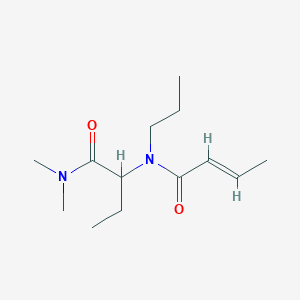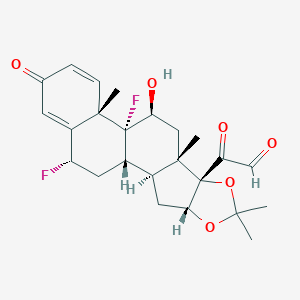
Fluocinolone acetonide 21-aldehyde
Descripción general
Descripción
Fluocinolone acetonide-21-aldehyde is a derivative of Fluocinolone Acetonide . It is a corticosteroid used in dermatology to reduce skin inflammation and relieve itching . It is a synthetic anti-inflammatory corticosteroid .
Synthesis Analysis
The synthesis of Fluocinolone acetonide-21-aldehyde has been studied in the context of solvolysis kinetics . The solvolysis of newly synthesized fluocinolone acetonide C-21 esters was analyzed in comparison with fluocinonide .Molecular Structure Analysis
The molecular formula of Fluocinolone acetonide-21-aldehyde is C24H28F2O6 . Its molecular weight is 450.5 g/mol . The structure of this compound has been analyzed using various techniques such as FTIR, DSC, TG-FTIR, MICRO-FTIR, and X-ray diffractometry .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Fluocinolone acetonide: is a potent glucocorticoid used primarily for its anti-inflammatory properties . It is effective in treating various skin disorders, including eczema and seborrheic dermatitis. The compound’s ability to reduce inflammation makes it a valuable component in dermatological treatments.
Treatment of Facial Melasma
The compound has been utilized in combination with other agents like hydroquinone and tretinoin to treat moderate and severe facial melasma . Clinical studies have shown significant efficacy in reducing the appearance of melasma, which is a common hyperpigmentation disorder.
Diabetic Retinopathy Management
Fluocinolone acetonide: has applications in the treatment of diabetic retinopathy . Its anti-inflammatory action is beneficial in managing this condition, which can lead to vision loss in patients with diabetes.
Non-Infectious Uveitis
The compound is used in the management of non-infectious uveitis, an inflammatory condition affecting the uvea of the eye . It helps in reducing inflammation and preventing recurrence of the disease.
Synthesis Improvement and Bio-Fermentation
Recent research has focused on improving the synthesis of Fluocinolone acetonide through bio-fermentation . This new method offers a more efficient and environmentally friendly approach to producing the compound, which is crucial for its wide range of applications.
Prodrug Activation for Topical Corticosteroids
Studies have investigated the solvolysis kinetics of new synthesized Fluocinolone acetonide C-21 esters as an in vitro model for prodrug activation . This research is significant for developing topical corticosteroids with improved therapeutic profiles.
Mecanismo De Acción
Target of Action
Fluocinolone acetonide 21-aldehyde, a synthetic hydrocortisone derivative , primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects various physiological systems such as immune response, metabolism, and behavior .
Mode of Action
Fluocinolone acetonide 21-aldehyde interacts with its target by binding to the cytosolic glucocorticoid receptor . This binding forms a receptor-ligand complex that translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA-bound receptor then interacts with basic transcription factors, causing an increase in the expression of specific target genes .
Biochemical Pathways
The biochemical pathways affected by Fluocinolone acetonide 21-aldehyde are primarily related to inflammation and metabolism. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . It also acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) and promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Pharmacokinetics
Fluocinolone acetonide 21-aldehyde exhibits a steady-state human aqueous concentration of approximately 1 ng/mL . It releases a submicrogram (0.2 µg/day) dose, providing a near-zero order kinetic profile . This 3-year duration of release is currently possible only with non-bioerodable technology . The drug is metabolized in the liver, primarily via CYP3A4-mediated processes .
Result of Action
The molecular and cellular effects of Fluocinolone acetonide 21-aldehyde’s action are primarily anti-inflammatory and antipruritic. It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .
Action Environment
The action, efficacy, and stability of Fluocinolone acetonide 21-aldehyde can be influenced by various environmental factors. For instance, the presence of inflammation or occlusion can increase the absorption of the drug . Moreover, the drug’s high lipophilicity suggests that its distribution and action might be affected by the lipid content of the target tissues.
Safety and Hazards
Direcciones Futuras
Fluocinolone acetonide-21-aldehyde is a derivative of Fluocinolone Acetonide, which has been used extensively in dermatological preparations and has also been investigated thoroughly for its use in implantable corticosteroid devices . This suggests potential future directions in the development of new dermatological treatments and drug delivery systems.
Propiedades
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,11,13-14,16-17,19,29H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULWMUJNRGHHA-VSXGLTOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C=O)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157578 | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluocinolone acetonide 21-aldehyde | |
CAS RN |
13242-30-3 | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOCINOLONE ACETONIDE 21-ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K9NWZ23G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



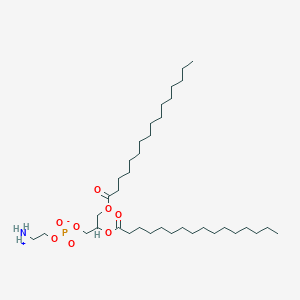
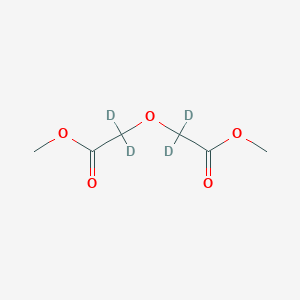
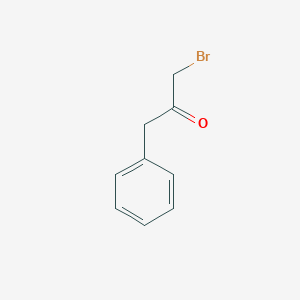
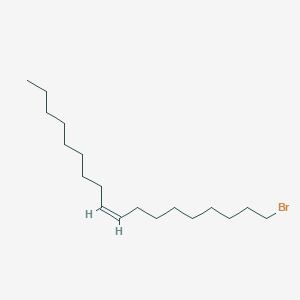
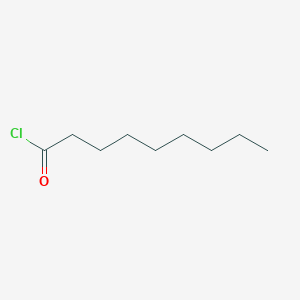
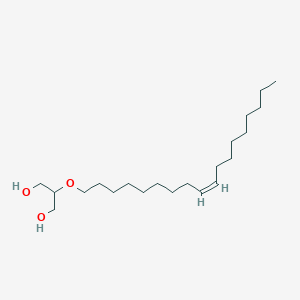
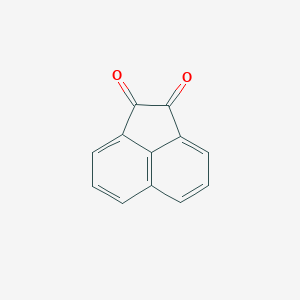
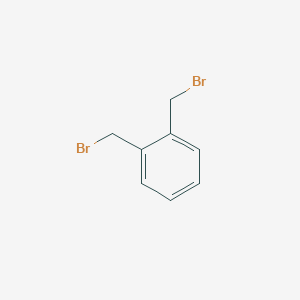
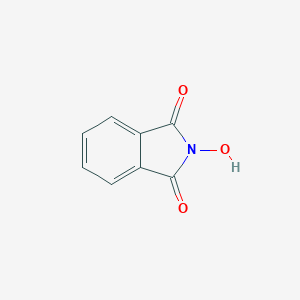
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)
